molecular formula C15H13N5O2 B14006242 N,9-bis(furan-2-ylmethyl)purin-6-amine CAS No. 17801-46-6

N,9-bis(furan-2-ylmethyl)purin-6-amine

Cat. No.: B14006242
CAS No.: 17801-46-6
M. Wt: 295.30 g/mol
InChI Key: WKGJOUQYUSYQBL-UHFFFAOYSA-N
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Description

N,9-bis(furan-2-ylmethyl)purin-6-amine is a compound that features a purine core substituted with two furan-2-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,9-bis(furan-2-ylmethyl)purin-6-amine typically involves the reaction of furfurylamine with a purine derivative. One common method includes the use of microwave-assisted conditions to facilitate the reaction. For instance, furfurylamine can be reacted with 2,5-furandicarboxylic acid in the presence of coupling reagents such as DMT/NMM/TsO− or EDC. The reaction is carried out in a microwave reactor, optimizing the reaction time, solvent, and substrate amounts to achieve good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of microwave-assisted synthesis and the use of efficient coupling reagents can be scaled up for industrial applications, ensuring the production of the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

N,9-bis(furan-2-ylmethyl)purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The furan rings can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can lead to a variety of substituted purine derivatives, depending on the substituents introduced.

Scientific Research Applications

N,9-bis(furan-2-ylmethyl)purin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,9-bis(furan-2-ylmethyl)purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The purine core allows the compound to bind to specific sites on these targets, modulating their activity. The furan-2-ylmethyl groups can enhance the binding affinity and selectivity of the compound, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(furan-2-ylmethyl)-9H-purin-6-amine
  • 9-(furan-2-ylmethyl)-N,N-dimethyl-9H-purin-6-amine
  • 6-(furan-2-ylmethylamino)-9H-purine

Uniqueness

N,9-bis(furan-2-ylmethyl)purin-6-amine is unique due to the presence of two furan-2-ylmethyl groups, which can significantly influence its chemical and biological properties. This dual substitution can enhance the compound’s reactivity and binding affinity compared to similar compounds with only one furan-2-ylmethyl group .

Properties

CAS No.

17801-46-6

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

IUPAC Name

N,9-bis(furan-2-ylmethyl)purin-6-amine

InChI

InChI=1S/C15H13N5O2/c1-3-11(21-5-1)7-16-14-13-15(18-9-17-14)20(10-19-13)8-12-4-2-6-22-12/h1-6,9-10H,7-8H2,(H,16,17,18)

InChI Key

WKGJOUQYUSYQBL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)CC4=CC=CO4

Origin of Product

United States

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